molecular formula C10H11NO4 B181580 Dimethyl 4-aminophthalate CAS No. 51832-31-6

Dimethyl 4-aminophthalate

Cat. No.: B181580
CAS No.: 51832-31-6
M. Wt: 209.2 g/mol
InChI Key: NTBHQNDXAJXRPU-UHFFFAOYSA-N
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Description

Dimethyl 4-aminophthalate is an organic compound with the molecular formula C10H11NO4. It is a derivative of phthalic acid, where the carboxylic acid groups are esterified with methanol, and one of the aromatic hydrogen atoms is replaced by an amino group. This compound is of interest due to its applications in various fields, including analytical chemistry and material science.

Mechanism of Action

Target of Action

Dimethyl 4-aminophthalate (DMP) is a member of the phthalic acid esters (PAEs) family, which are widely used as plasticizers It has been used as a hapten to prepare high titer of rabbit polyclonal anti-dmp antibodies (pab-dmp) .

Mode of Action

It’s known that dmp can be detected using an indirect competitive enzyme-linked immunosorbent assay (ic-elisa), where dmp competes with a dmp-enzyme conjugate for binding to the anti-dmp antibodies .

Biochemical Pathways

It’s known that phthalates, including dmp, can be biodegraded by a variety of microorganisms under aerobic, anaerobic, and facultative conditions . For instance, a pathway for the biodegradation of dimethyl phthalate (DMP) has been proposed, where DMP is metabolized to phthalic acid (PA) via a de-esterification pathway, and then PA is metabolized to protocatechuate acid and eventually converted to the tricarboxylic acid (TCA) cycle through a meta-cleavage pathway .

Pharmacokinetics

It’s known that dmp can be detected in environmental water samples with a linearity range from 10 to 100 ng/l, and the limit of detection (lod) is 198 pg/L .

Result of Action

It’s known that dmp can be detected in environmental water samples using an ic-elisa, indicating its presence and potential effects in these environments .

Action Environment

DMP, like other phthalates, can migrate from plastic products into various environmental media, including water, air, soil, and foodstuff . Environmental factors such as temperature, pH, and the presence of certain solvents can affect the rate of phthalate leaching from plastic . Therefore, these factors can influence the action, efficacy, and stability of DMP in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 4-aminophthalate can be synthesized through the reduction of dimethyl 4-nitrophthalate. The process involves the following steps:

    Nitration: Phthalic anhydride is nitrated to form dimethyl 4-nitrophthalate.

    Reduction: The nitro group in dimethyl 4-nitrophthalate is reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 4-aminophthalate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation and alkylation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon for hydrogenation.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base.

Major Products:

    Oxidation: Dimethyl 4-nitrophthalate.

    Reduction: Dimethyl 4-aminobenzyl alcohol.

    Substitution: N-acyl or N-alkyl derivatives of this compound.

Scientific Research Applications

Dimethyl 4-aminophthalate has several applications in scientific research:

Comparison with Similar Compounds

Dimethyl 4-aminophthalate can be compared with other similar compounds, such as:

    Dimethyl phthalate: Lacks the amino group, making it less reactive in nucleophilic substitution reactions.

    Dimethyl 4-nitrophthalate: Contains a nitro group instead of an amino group, making it more susceptible to reduction reactions.

    Dimethyl 5-aminoisophthalate: Has the amino group in a different position on the aromatic ring, leading to different reactivity and applications.

Uniqueness: this compound’s unique combination of ester and amino functional groups makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.

Properties

IUPAC Name

dimethyl 4-aminobenzene-1,2-dicarboxylate
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InChI

InChI=1S/C10H11NO4/c1-14-9(12)7-4-3-6(11)5-8(7)10(13)15-2/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBHQNDXAJXRPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80199789
Record name Dimethyl 4-aminophthalate
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Molecular Weight

209.20 g/mol
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CAS No.

51832-31-6
Record name Dimethyl 4-aminophthalate
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Record name Dimethyl 4-aminophthalate
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Synthesis routes and methods I

Procedure details

A mixture of dimethyl-4-nitrophthalate (15.0 g, 62.7 mmol) and 10% Pd—C (1.5 g) in ethyl acetate (100 mL) was hydrogenated at 50 psi overnight. The reaction mixture was filtered through Celite, and the filter was washed with additional ethyl acetate (50 mL). The solvent was evaporated, and the residue was stirred in hexanes. The solid was filtered, washed with additional hexanes and dried to give 12.77 g of 4-amino-phthalic acid dimethyl ester as a pale orange solid, in 97% yield; 1H NMR (DMSO-d6) δ 3.71 (s, 3H), 3.75 (s, 3H), 6.17 (s, 2H), 6.58-6.65 (m, 2H), 7.57 (d, J=8.4 Hz, 1H).
Quantity
15 g
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100 mL
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1.5 g
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catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the applications of Dimethyl 4-aminophthalate according to the provided research?

A1: The research primarily focuses on analytical techniques for detecting this compound in environmental and beverage samples. One study developed a highly sensitive indirect competitive ELISA for quantifying Dimethyl phthalate in environmental water samples [], while another explored a biotin–streptavidin-amplified real-time immune-PCR assay for detecting it in beverage and drinking water []. Neither study delves into the compound's applications beyond its presence as a potential contaminant.

Q2: What is the molecular formula of this compound?

A2: While not explicitly stated in the provided abstracts, the title of the first paper, "ON this compound AND CERTAIN OF ITS ACYL DERIVATIVES," [] implies that this compound is the primary compound of interest. Based on chemical naming conventions and knowledge of phthalate structures, we can deduce its molecular formula to be C10H11NO4.

Q3: Are there any details on the synthesis of this compound?

A3: Unfortunately, the provided abstracts do not offer details on the synthesis of this compound. The paper focusing on its acyl derivatives [] might contain relevant information, but the abstract lacks specifics.

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